Cas no 175154-42-4 (2-amino-N-(2-methylpropyl)acetamide hydrochloride)

2-amino-N-(2-methylpropyl)acetamide hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-Amino-N-isobutylacetamide hydrochloride
- 2-amino-N-(2-methylpropyl)acetamide hydrochloride
- AKOS015847716
- A924741
- SCHEMBL8668271
- Z1262246246
- 175154-42-4
- CS-0252470
- 2-amino-N-(2-methylpropyl)acetamide;hydrochloride
- EN300-60440
- 2-AMINO-N-ISOBUTYLACETAMIDEHYDROCHLORIDE
- G39902
-
- MDL: MFCD13562468
- インチ: InChI=1S/C6H14N2O.ClH/c1-5(2)4-8-6(9)3-7;/h5H,3-4,7H2,1-2H3,(H,8,9);1H
- InChIKey: HFGQYMMDVUJKBW-UHFFFAOYSA-N
- SMILES: O=C(NCC(C)C)CN.[H]Cl
計算された属性
- 精确分子量: 166.087
- 同位素质量: 166.087
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 4
- 複雑さ: 91.1
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.1A^2
2-amino-N-(2-methylpropyl)acetamide hydrochloride Security Information
- 储存条件:Sealed in dry,Room Temperature
2-amino-N-(2-methylpropyl)acetamide hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A636738-25mg |
2-amino-N-(2-methylpropyl)acetamide hydrochloride |
175154-42-4 | 25mg |
$ 70.00 | 2022-06-07 | ||
1PlusChem | 1P00AUNE-100mg |
2-Amino-N-isobutylacetamide hydrochloride |
175154-42-4 | 95% | 100mg |
$190.00 | 2025-02-25 | |
Aaron | AR00AUVQ-5g |
2-Amino-N-isobutylacetamide hydrochloride |
175154-42-4 | 95% | 5g |
$1674.00 | 2023-12-15 | |
Aaron | AR00AUVQ-10g |
2-Amino-N-isobutylacetamide hydrochloride |
175154-42-4 | 95% | 10g |
$2470.00 | 2023-12-15 | |
1PlusChem | 1P00AUNE-2.5g |
2-Amino-N-isobutylacetamide hydrochloride |
175154-42-4 | 95% | 2.5g |
$1057.00 | 2025-02-25 | |
A2B Chem LLC | AF05482-250mg |
2-Amino-n-(2-methylpropyl)acetamide hydrochloride |
175154-42-4 | 95% | 250mg |
$206.00 | 2024-04-20 | |
Aaron | AR00AUVQ-1g |
2-Amino-N-isobutylacetamide hydrochloride |
175154-42-4 | 95% | 1g |
$595.00 | 2023-12-15 | |
A2B Chem LLC | AF05482-5g |
2-Amino-n-(2-methylpropyl)acetamide hydrochloride |
175154-42-4 | 95% | 5g |
$1298.00 | 2024-04-20 | |
A2B Chem LLC | AF05482-10g |
2-Amino-n-(2-methylpropyl)acetamide hydrochloride |
175154-42-4 | 95% | 10g |
$1907.00 | 2024-04-20 | |
Aaron | AR00AUVQ-2.5g |
2-Amino-N-isobutylacetamide hydrochloride |
175154-42-4 | 95% | 2.5g |
$1139.00 | 2023-12-15 |
2-amino-N-(2-methylpropyl)acetamide hydrochloride 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
2-amino-N-(2-methylpropyl)acetamide hydrochlorideに関する追加情報
Introduction to 2-amino-N-(2-methylpropyl)acetamide hydrochloride (CAS No. 175154-42-4)
2-amino-N-(2-methylpropyl)acetamide hydrochloride is a chemical compound of significant interest in the field of pharmaceutical research and development. With the CAS number 175154-42-4, this compound has garnered attention due to its structural properties and potential applications in medicinal chemistry. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in the synthesis of more complex molecules.
The compound belongs to the class of amides, which are widely recognized for their role in biological systems and pharmaceuticals. The presence of a secondary amine group and a branched alkyl chain in 2-amino-N-(2-methylpropyl)acetamide hydrochloride contributes to its unique chemical behavior, influencing both its reactivity and its potential biological activity. This makes it a subject of considerable interest for researchers exploring novel therapeutic agents.
In recent years, there has been growing interest in amide-based compounds for their versatility in drug design. The structural motif of 2-amino-N-(2-methylpropyl)acetamide hydrochloride allows for modifications that can fine-tune its pharmacological properties. For instance, the N-(2-methylpropyl) group introduces steric bulk, which can be exploited to improve binding affinity to biological targets. This feature is particularly relevant in the development of small-molecule inhibitors and agonists.
One of the most compelling aspects of 2-amino-N-(2-methylpropyl)acetamide hydrochloride is its potential as a building block for more complex pharmacophores. Researchers have leveraged similar amide structures to develop drugs targeting various diseases, including cancer, inflammation, and neurological disorders. The ability to modify the amide core while retaining functional groups that interact with biological pathways makes this compound a powerful tool in medicinal chemistry.
The synthesis of 2-amino-N-(2-methylpropyl)acetamide hydrochloride typically involves multi-step organic reactions, starting from readily available precursors. The key steps often include nucleophilic substitution reactions to introduce the amine group, followed by acetylation to form the amide bond. The final step involves conversion to the hydrochloride salt to enhance stability and solubility. These synthetic routes highlight the compound's accessibility, which is crucial for both academic research and industrial applications.
Recent studies have begun to explore the biological activity of derivatives of 2-amino-N-(2-methylpropyl)acetamide hydrochloride. For example, modifications at the nitrogen or carbon positions have revealed compounds with enhanced binding affinity to specific enzymes or receptors. Such findings underscore the importance of structural optimization in drug development and demonstrate how variations in molecular structure can lead to significant improvements in pharmacological efficacy.
The hydrochloride salt form of 2-amino-N-(2-methylpropyl)acetamide hydrochloride offers additional advantages in terms of handling and formulation. Its increased solubility compared to the free base form allows for easier incorporation into solution-based assays and formulations. This property is particularly valuable in preclinical studies where precise dosing and controlled release are critical parameters.
In conclusion, 2-amino-N-(2-methylpropyl)acetamide hydrochloride (CAS No. 175154-42-4) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, synthetic accessibility, and potential biological activity make it a valuable asset for chemists and biologists alike. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents.
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